5-Nitrobenzoxazole
Overview
Description
5-Nitrobenzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring with a nitro group at the 5-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis .
Mechanism of Action
C7H4N2O3C_7H_4N_2O_3C7H4N2O3
and a molecular weight of 164.1183 . This compound has been studied for its potential applications in various fields, including medicinal chemistry .Result of Action
The result of 5-Nitrobenzoxazole’s action is the inhibition of DNA replication and transcription, leading to cell death . This makes it a potential candidate for the development of new anticancer drugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain metal catalysts can affect the synthesis of benzoxazole derivatives, potentially impacting their efficacy . The use of such catalysts can have a significant environmental impact due to the extraction and depletion of rare metal resources, the generation of by-products, and the production of waste .
Biochemical Analysis
Biochemical Properties
5-Nitrobenzoxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit DNA topoisomerases I and IIα, which are essential enzymes involved in DNA replication and transcription . The interaction between this compound and these enzymes is primarily through binding to the active site, leading to the inhibition of their catalytic activity.
Cellular Effects
This compound exhibits a range of effects on different cell types and cellular processes. It has been found to possess antimicrobial activity against various bacterial and fungal strains, including Bacillus subtilis, Escherichia coli, and Candida albicans . Additionally, this compound has shown anticancer activity, particularly against human colorectal carcinoma (HCT116) cell lines . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition and changes in gene expression. The compound binds to the active sites of DNA topoisomerases I and IIα, inhibiting their activity and thereby interfering with DNA replication and transcription . This inhibition results in the disruption of cellular processes and can lead to cell death, particularly in rapidly dividing cells such as cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of DNA topoisomerases and persistent antimicrobial activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes reduction and conjugation reactions . The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a key role in its biotransformation. These metabolic processes can affect the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution can influence its localization and accumulation in specific tissues, affecting its overall activity and function.
Subcellular Localization
This compound is localized in various subcellular compartments, including the nucleus and cytoplasm . The compound’s activity and function can be influenced by its subcellular localization, as it may interact with different biomolecules in these compartments. Targeting signals and post-translational modifications can direct this compound to specific organelles, further modulating its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 5-Nitrobenzoxazole involves the nitration of benzoxazole. This process typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position . Another method involves the reaction of 2-aminophenol with aldehydes, followed by nitration .
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired nitro compound .
Chemical Reactions Analysis
Types of Reactions
5-Nitrobenzoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form 5-aminobenzoxazole.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: this compound can be oxidized to form 5-nitrobenzoxazolone.
Reduction: Reduction yields 5-aminobenzoxazole.
Substitution: Halogenated derivatives of benzoxazole are common products.
Scientific Research Applications
5-Nitrobenzoxazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Lacks the nitro group and has different chemical properties and applications.
5-Nitrobenzimidazole: Similar structure but contains an imidazole ring instead of an oxazole ring.
5-Nitrobenzisoxazole: Contains an isoxazole ring instead of an oxazole ring.
Uniqueness
5-Nitrobenzoxazole is unique due to its specific nitro group placement, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its versatility in various chemical reactions and applications in multiple fields highlights its importance .
Properties
IUPAC Name |
5-nitro-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-9(11)5-1-2-7-6(3-5)8-4-12-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEOLRFGVQZMLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363251 | |
Record name | 5-Nitrobenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70886-33-8 | |
Record name | 5-Nitrobenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity of 5-Nitrobenzoxazole and its derivatives highlighted in the research?
A: The research primarily focuses on the fungicidal [] and plant growth-regulating [, ] properties of this compound and its derivatives. Studies demonstrate their effects on various fungal species, including V. inaequalis (apple scab), R. solani (rhizoctonia), and F. oxysporum (cereal crop pathogen). Additionally, these compounds have shown potential in enhancing growth parameters and influencing the chemical composition of crops like wheat and tomatoes. [, , ]
Q2: How does the introduction of nitro groups to the benzoxazole structure affect its biological activity?
A: Research suggests that the addition of nitro groups significantly impacts the biological activity of benzoxazole derivatives. For instance, 2-methyl-5,7-dinitrobenzoxazole exhibits a greater influence on wheat plant growth and substance synthesis compared to 2-methyl-5-nitrobenzoxazole. [] In tomato plants, 5,7-dinitrobenzoxazole demonstrated a stronger stimulating effect on seed growth, while this compound showed a more pronounced positive effect on sugar and ascorbic acid synthesis in fruits. [] This highlights the importance of the number and position of nitro groups in dictating the specific biological activity of these compounds.
Q3: Are there any studies exploring the structure-activity relationship (SAR) of this compound derivatives beyond nitro group substitutions?
A: Yes, one study investigated the fungicidal activity of 5-arylazo-7-nitro-8-hydroxyquinolines, which can be considered as structurally related to this compound. [] This research found that the nature of the substituent on the arylazo group significantly influences the fungicidal activity. For example, the presence of 3',5'-dimethoxy groups on the phenyl ring enhanced the activity compared to other substitutions. [] This suggests that modifications beyond the benzoxazole core can also significantly impact biological activity.
Q4: Beyond agriculture, are there other potential applications for this compound derivatives being explored?
A: While the provided research primarily focuses on agricultural applications, one study investigated the antimicrobial activity of N-(2-hydroxy-4-nitrophenyl)benzamides and phenylacetamides, which are potential metabolites of benzoxazoles. [] Some of these compounds displayed promising activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. [] This suggests that this compound derivatives could potentially serve as scaffolds for developing novel antimicrobial agents.
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